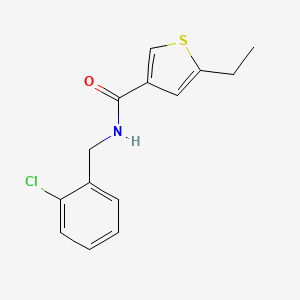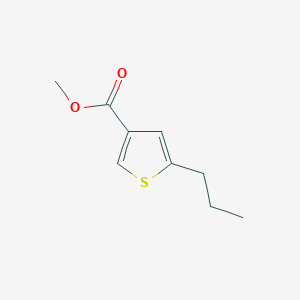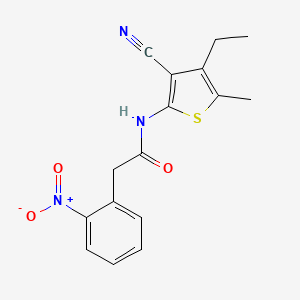![molecular formula C13H16N4O2S B4264788 N-[3-(aminocarbonyl)-5-isopropyl-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4264788.png)
N-[3-(aminocarbonyl)-5-isopropyl-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide
Vue d'ensemble
Description
N-[3-(aminocarbonyl)-5-isopropyl-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide, also known as SC-144, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been found to be effective in inhibiting the activity of a key enzyme known as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators in the body.
Mécanisme D'action
N-[3-(aminocarbonyl)-5-isopropyl-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide exerts its therapeutic effects by inhibiting the activity of COX-2, which is an enzyme that is involved in the production of inflammatory mediators such as prostaglandins and cytokines. By blocking the activity of COX-2, N-[3-(aminocarbonyl)-5-isopropyl-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide reduces the production of these mediators and thereby reduces inflammation and pain. Moreover, N-[3-(aminocarbonyl)-5-isopropyl-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide has been found to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of COX-2 and reducing the production of prostaglandins.
Biochemical and Physiological Effects:
N-[3-(aminocarbonyl)-5-isopropyl-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide has been found to have several biochemical and physiological effects in various disease models. In cancer, N-[3-(aminocarbonyl)-5-isopropyl-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and reducing the production of prostaglandins. Moreover, N-[3-(aminocarbonyl)-5-isopropyl-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide has been found to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
In inflammation, N-[3-(aminocarbonyl)-5-isopropyl-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines, which are involved in the pathogenesis of several inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. N-[3-(aminocarbonyl)-5-isopropyl-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide has also been found to reduce the severity of inflammation in animal models of these diseases.
In neurodegenerative disorders, N-[3-(aminocarbonyl)-5-isopropyl-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide has been found to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and Parkinson's disease. N-[3-(aminocarbonyl)-5-isopropyl-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide has also been found to protect against neuronal damage and cell death in these diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-(aminocarbonyl)-5-isopropyl-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide has several advantages and limitations for lab experiments. One of the advantages is that it has been extensively studied and has a well-established mechanism of action. Moreover, it has been found to be effective in various disease models, making it a promising therapeutic candidate.
One of the limitations is that it has not yet been tested in clinical trials, and therefore its safety and efficacy in humans are not yet known. Moreover, the synthesis of N-[3-(aminocarbonyl)-5-isopropyl-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide is complex and requires several steps, which may limit its availability for research purposes.
Orientations Futures
There are several future directions for research on N-[3-(aminocarbonyl)-5-isopropyl-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is to optimize the synthesis method to improve the yield and availability of N-[3-(aminocarbonyl)-5-isopropyl-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide for research purposes. Moreover, future studies should focus on the safety and efficacy of N-[3-(aminocarbonyl)-5-isopropyl-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide in clinical trials to determine its potential as a therapeutic agent in humans.
Applications De Recherche Scientifique
N-[3-(aminocarbonyl)-5-isopropyl-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, N-[3-(aminocarbonyl)-5-isopropyl-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide has been found to inhibit the growth and proliferation of cancer cells by blocking the activity of COX-2, which is overexpressed in many types of cancer. Moreover, N-[3-(aminocarbonyl)-5-isopropyl-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
In inflammation, N-[3-(aminocarbonyl)-5-isopropyl-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines, which are involved in the pathogenesis of several inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. N-[3-(aminocarbonyl)-5-isopropyl-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide has also been found to reduce the severity of inflammation in animal models of these diseases.
In neurodegenerative disorders, N-[3-(aminocarbonyl)-5-isopropyl-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide has been found to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and Parkinson's disease. N-[3-(aminocarbonyl)-5-isopropyl-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide has also been found to protect against neuronal damage and cell death in these diseases.
Propriétés
IUPAC Name |
N-(3-carbamoyl-5-propan-2-ylthiophen-2-yl)-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c1-7(2)10-6-8(11(14)18)13(20-10)16-12(19)9-4-5-15-17(9)3/h4-7H,1-3H3,(H2,14,18)(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABCHZJWNPCZSNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(S1)NC(=O)C2=CC=NN2C)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-carbamoyl-5-(propan-2-yl)thiophen-2-yl]-1-methyl-1H-pyrazole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![methyl 2-({[6-bromo-2-(3-methylphenyl)-4-quinolinyl]carbonyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4264730.png)
![ethyl 2-({[6-bromo-2-(3-methylphenyl)-4-quinolinyl]carbonyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4264734.png)


![ethyl 2-{[(3,4-dichlorophenyl)acetyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B4264752.png)
![ethyl 2-{[(2-chlorophenyl)acetyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B4264753.png)
![diisopropyl 5-({[2-(2-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)isophthalate](/img/structure/B4264762.png)
![methyl 5-(aminocarbonyl)-4-methyl-2-{[(2-nitrophenyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4264774.png)

![ethyl 5-ethyl-2-{[(2-nitrophenyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4264779.png)
![N-[3-(aminocarbonyl)-5-propyl-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4264785.png)